molecular formula C6H12O2 B105101 2,3-Dimethylbutanoic acid CAS No. 14287-61-7

2,3-Dimethylbutanoic acid

Cat. No. B105101
CAS RN: 14287-61-7
M. Wt: 116.16 g/mol
InChI Key: XFOASZQZPWEJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbutanoic acid is a branched-chain carboxylic acid that is structurally related to butanoic acid with additional methyl groups at the second and third carbon atoms. Although the provided papers do not directly discuss 2,3-dimethylbutanoic acid, they provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 2,3-dimethylbutanoic acid.

Synthesis Analysis

The synthesis of compounds structurally related to 2,3-dimethylbutanoic acid involves various strategies. For instance, the asymmetric synthesis of N,N'-protected 2,3-diaminobutanoic acid stereoisomers is achieved using Rh(I)-phosphine-catalyzed hydrogenation of enamides . Similarly, the synthesis of 2,3-diaminobutanoic acids is reported through the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from L-serine . These methods highlight the importance of protecting groups and catalysts in achieving the desired stereochemistry and yield of the target molecules.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The analysis of the molecular structure is crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The chemical behavior of related compounds includes chelating behavior, as seen with 3,3-dimethylbutane-1,2-diamine-N,N,N',N'-tetraacetic acid, which forms stable chelates with alkaline earth metal ions . Additionally, the dehydrogenation of 2,3-dimethylbutane to form 2,3-dimethylbutenes demonstrates the reactivity of similar alkane structures under the influence of bimetallic catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,3-dimethylbutanoic acid can be inferred from their molecular structure and reactivity. The first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps provide insights into the stability and charge transfer within the molecules . The crystal structure analysis, including natural bond orbital and Hirshfeld surface analysis, reveals the planarity and intermolecular interactions that contribute to the stability of the crystal packing .

Scientific Research Applications

Chemical Vapor Deposition Precursor

The reaction of Zirconium Tetrachloride with 2,2-dimethylbutanoic acid suggests its potential use as a precursor for the preparation of inorganic materials by chemical vapor deposition. This application is significant due to the volatility of zirconium tetrakis(2,2-dimethylbutanoate) in vacuum, enabling its use in creating specialized coatings and films for various industrial applications (Makhaev & Petrova, 2018).

Synthesis of High-Intensity Sweeteners

2,3-Dimethylbutanoic acid is involved in the synthesis of 3,3-Dimethylbutyraldehyde (DMBD), a key intermediate in the production of the high-intensity sweetener neotame. The cost-effective synthesis of DMBD from 2,3-dimethylbutanoic acid through chlorination and catalytic hydrogenation highlights its significance in the food industry (Yu-jun, 2009).

Metabolism Study in Forensic Science

In forensic science, the study of methyl 2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamide)-3,3-dimethylbutanoate, a synthetic cannabinoid, involves understanding its metabolism, including its transformation into 3,3-dimethylbutanoic acid. This research aids in identifying drug metabolites in biological samples, which is crucial for forensic investigations (Yeter, 2020).

Thermochemical Property Measurement

The measurement and prediction of thermochemical properties of various monocarboxylic acids, including 3,3-dimethylbutanoic acid, are crucial for understanding their behavior under different conditions. Such research has implications in the fields of material science and chemical engineering (Verevkin, 2000).

Safety And Hazards

Safety data suggests that 2,3-Dimethylbutanoic acid should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The use of explosion-proof electrical/ventilating/lighting/equipment and non-sparking tools is recommended when handling this compound .

properties

IUPAC Name

2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOASZQZPWEJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871229
Record name 2,3-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutanoic acid

CAS RN

14287-61-7, 22160-11-8
Record name 2,3-Dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14287-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-2,3-Dimethylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022160118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2,3-dimethylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOH0HXV1UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbutanoic acid
Reactant of Route 4
2,3-Dimethylbutanoic acid
Reactant of Route 5
2,3-Dimethylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2,3-Dimethylbutanoic acid

Citations

For This Compound
131
Citations
JE Powell, C Osuch, HR Burkholder… - The Journal of …, 1978 - ACS Publications
From 3-hydroxy-3-methyl-2-butanone (1) via cyanohydrin synthesis and subsequent hydrolysis, the intermedi-ates 2, 3-dihydroxy-2, 3-dimethylbutanonitrile (2), 3-chloro-l, 2-dihydroxy-2…
Number of citations: 8 pubs.acs.org
K HARADA - Chemistry Letters - jlc.jst.go.jp
Monocarboxylic acids were detected from the Yamato-791198 carbonaceous chondrite (C2). These organic acids include aliphatic and aromatic structures with the most of structural …
Number of citations: 0 jlc.jst.go.jp
J Spengler, F Albericio - European Journal of Organic …, 2014 - Wiley Online Library
Herein, we describe an efficient stereoselective synthesis of all the diastereomers of 2‐amino‐3‐hydroxy‐4,5‐dimethylhexanoic acid. The γ‐branched carbon skeleton was set up by …
G Foster, WJ Hickinbottom - Journal of the Chemical Society …, 1960 - pubs.rsc.org
Neopentane and hexamethylethane, which cannot be dehydrogenated to olefins without rearrangement, are almost indifferent to chromium (v1) oxide in acetic anhydride or acetic acid; …
Number of citations: 5 pubs.rsc.org
JR Cronin, S Pizzarello - Advances in Space Research, 1999 - Elsevier
The presence of small l-excesses in both of the two enantiomeric pairs of 2-amino-2,3-dimethylpentanoic acid, in 2-amino-2-methylbutanoic acid (Isovaline), and in 2-amino-2-…
Number of citations: 117 www.sciencedirect.com
LF Hatch, GE Journeay - Journal of the American Chemical …, 1953 - ACS Publications
The addition of hydrogen chloride to 2, 3-dimethyl-l, 3-butadiene yields a mixture of l-chloro-2, 3-dimethyl-2-butene and 3-chloro-2, 3-dimethyl-l-butene while hydrochlorination in …
Number of citations: 27 pubs.acs.org
JA Peters, H van Bekkum - Recueil des Travaux Chimiques …, 1971 - Wiley Online Library
Contrary to literature data 1‐isopropylcyclohexanol afforded both 1‐isopropylcyclohexanecarboxylic acid and 2‐cyclohexyl‐2‐methylpropanoic acid upon carboxylation by the method …
Number of citations: 9 onlinelibrary.wiley.com
JE Powell, MW Potter, HR Burkholder - Journal of Inorganic and Nuclear …, 1979 - Elsevier
The consecutive stepwise formation constants of the 1:1, 2:1, and 3:1 chelate species formed by the interaction of 2,3-dihydroxy-2,3-dimethylbutanoato anions with the tripositive …
Number of citations: 2 www.sciencedirect.com
JR Cronin, S Pizzarello - Advances in space research, 1983 - Elsevier
Carbonaceous chondrites carry a record of chemical evolution that is unparalleled among presently accessible natural materials. Within the complex suite of organic compounds that …
Number of citations: 326 www.sciencedirect.com
HH Keah, ID Rae - Australian Journal of Chemistry, 1993 - CSIRO Publishing
Methyl (E)- and (Z)-2-methyl(3-D) propenoates were prepared from (E)-3-bromo-2-methylpro- penoic acid. Polymerization by free radical methods led to random incorporation, but …
Number of citations: 2 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.